molecular formula C28H20O6 B6278538 2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid CAS No. 277309-46-3

2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid

Cat. No.: B6278538
CAS No.: 277309-46-3
M. Wt: 452.5
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Description

2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid is a complex organic compound that belongs to the xanthene family This compound is characterized by its unique structure, which includes a xanthene core substituted with benzyloxy and methoxy groups, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid typically involves multiple steps. One common method starts with the preparation of the xanthene core, followed by the introduction of the benzyloxy and methoxy groups. The final step involves the attachment of the benzoic acid moiety. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, especially at the benzyloxy and methoxy groups.

    Reduction: Reduction reactions can target the carbonyl group in the xanthene core.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and fluorescent markers.

Mechanism of Action

The mechanism of action of 2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the xanthene core can intercalate with DNA or proteins. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    Fluorescein: Another xanthene derivative, widely used as a fluorescent dye.

    Rhodamine: Similar in structure but with different substituents, used in fluorescence microscopy.

    Eosin: A xanthene dye used in histology for staining tissues.

Uniqueness: 2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of benzyloxy, methoxy, and benzoic acid groups makes it a versatile compound for various applications.

Properties

CAS No.

277309-46-3

Molecular Formula

C28H20O6

Molecular Weight

452.5

Purity

95

Origin of Product

United States

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